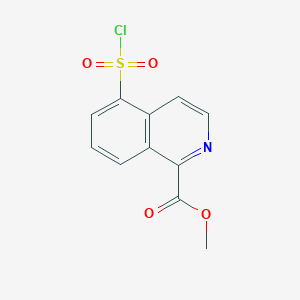
Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate
Descripción general
Descripción
“Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate” is a chemical compound with the CAS Number: 1258640-97-9 . It has a complex structure and diverse properties, making it invaluable in various fields of scientific research. The molecular weight of this compound is 285.71 .
Molecular Structure Analysis
The molecular formula of “Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate” is C11H8ClNO4S . The InChI code for this compound is 1S/C11H8ClNO4S/c1-17-11(14)10-8-3-2-4-9(18(12,15)16)7(8)5-6-13-10/h2-6H,1H3 .Aplicaciones Científicas De Investigación
Protein Kinase Inhibition
Isoquinoline derivatives, including compounds structurally related to methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate, have been studied for their inhibitory effects on various protein kinases. Isoquinolinesulfonamides, for instance, are noted for their potent and selective inhibition toward cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases. Notably, H-8 and H-7 derivatives show significant inhibitory activity, with H-8 being particularly effective against cyclic nucleotide-dependent protein kinases and H-7 against protein kinase C. These findings suggest that modifications of the isoquinoline structure could influence the selectivity and potency of kinase inhibition, which is relevant for the development of therapeutic agents targeting specific protein kinases (Hidaka et al., 1984).
Antitumor Activity
Research on isoquinoline-1-carboxaldehyde thiosemicarbazones, which share a core structural motif with methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate, has revealed their potential antineoplastic activity. Synthesis and evaluation of these compounds have demonstrated significant antitumor effects in mice bearing L1210 leukemia, suggesting that structural analogs of isoquinoline might serve as promising leads for the development of new anticancer drugs. Specifically, derivatives with amino and methylamino substitutions have shown optimum therapeutic efficacy, underscoring the importance of structural diversity in enhancing biological activity (Liu et al., 1995).
Neuroprotective Effects
Isoquinolinesulfonamide kinase inhibitors, including H7, H8, and H9, have been identified as potential neuroprotective agents. These compounds have demonstrated efficacy in preventing apoptosis in neurons exposed to various stressors, such as okadaic acid and staurosporine, as well as conditions like serum removal and potassium deficiency. The broad spectrum of protection afforded by these isoquinolinesulfonamides across different apoptosis models suggests their utility in exploring therapeutic strategies for neurodegenerative diseases and highlights the potential of isoquinoline derivatives in neuroprotection research (Cagnoli et al., 1996).
Mass Spectrometric Studies
Isoquinoline derivatives have also been studied in the context of mass spectrometry, particularly for their unusual gas-phase reactions. Research into bisubstituted isoquinolines has revealed unique fragmentation behaviors, which are not only of interest for understanding fundamental mass spectrometric processes but also for the development of analytical methodologies for novel drug candidates. These studies provide insights into the stability and reactivity of isoquinoline compounds under mass spectrometric conditions, which is valuable for the characterization of potential pharmaceuticals (Thevis et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 5-chlorosulfonylisoquinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4S/c1-17-11(14)10-8-3-2-4-9(18(12,15)16)7(8)5-6-13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMDYPRLJSHLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1C=CC=C2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401172656 | |
| Record name | 1-Isoquinolinecarboxylic acid, 5-(chlorosulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401172656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate | |
CAS RN |
1258640-97-9 | |
| Record name | 1-Isoquinolinecarboxylic acid, 5-(chlorosulfonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258640-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isoquinolinecarboxylic acid, 5-(chlorosulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401172656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



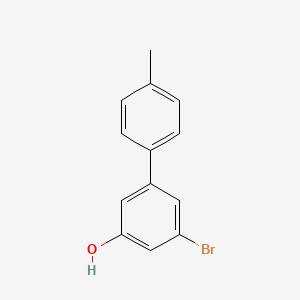
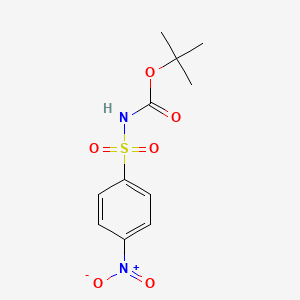
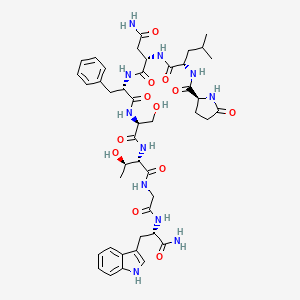
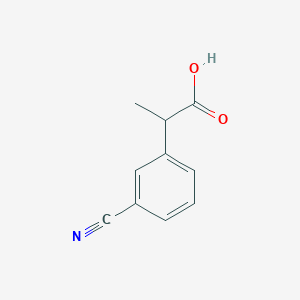
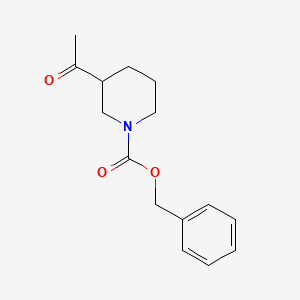
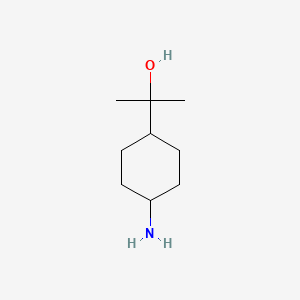
![tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate](/img/structure/B1523725.png)
![benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate](/img/structure/B1523726.png)
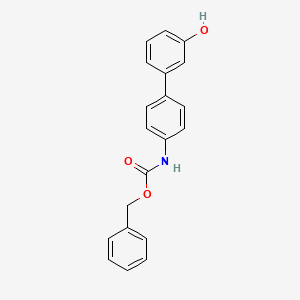
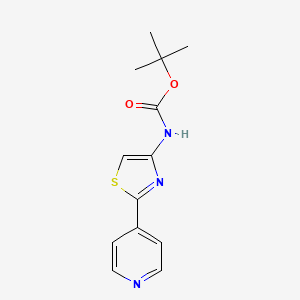
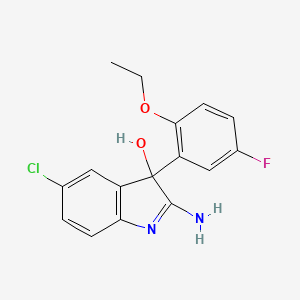
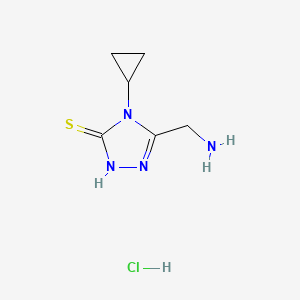
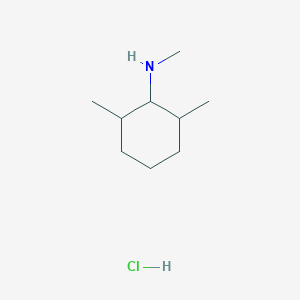
![2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1523735.png)